An In-depth Technical Guide to the Fundamental Properties of Pyrazine-2-carbaldehyde
An In-depth Technical Guide to the Fundamental Properties of Pyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in the synthesis of a multitude of pharmacologically active compounds and flavorants. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role in drug discovery, particularly in the development of kinase inhibitors and antitubercular agents. Spectroscopic data is systematically presented, and key workflows and biological pathways are visualized to offer a thorough technical resource for professionals in the field.
Chemical and Physical Properties
Pyrazine-2-carbaldehyde is a solid at room temperature, appearing as an off-white to light yellow crystalline powder.[1] It possesses a characteristic nutty and roasted aroma, which leads to its application in the flavor and fragrance industry.[1]
Structure and Nomenclature
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IUPAC Name: pyrazine-2-carbaldehyde[2]
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Synonyms: 2-Formylpyrazine, Pyrazinecarboxaldehyde[2]
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CAS Number: 5780-66-5[2]
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Molecular Formula: C₅H₄N₂O[2]
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Molecular Weight: 108.10 g/mol [2]
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Chemical Structure:
-
SMILES: O=Cc1cnccn1
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InChI: 1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H[2]
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Physicochemical Data
A summary of the key physicochemical properties of Pyrazine-2-carbaldehyde is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | Off-white to light yellow crystalline solid or brown liquid | [1][3] |
| Boiling Point | 192.1 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 70.5 ± 28.2 °C | [3] |
| Refractive Index | 1.581 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Sparingly soluble in water. | [1][4] |
| pKa | -0.15±0.10 (Predicted) | [1] |
Spectroscopic Data
The structural elucidation of Pyrazine-2-carbaldehyde is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide characteristic signals for the pyrazine (B50134) ring and the aldehyde group.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Protons | 10.1 | s | -CHO |
| 9.2 | d | H-3 | |
| 8.8 | d | H-5 | |
| 8.7 | dd | H-6 |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Carbons | 193.5 | -CHO |
| 152.0 | C-2 | |
| 147.5 | C-3 | |
| 145.0 | C-6 | |
| 144.0 | C-5 |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from various sources.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum of Pyrazine-2-carbaldehyde exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretching (aromatic) |
| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |
| ~1700 | Strong | C=O stretching (aldehyde) |
| ~1580, ~1470 | Medium | C=C and C=N stretching (pyrazine ring) |
| ~1150 | Medium | C-H in-plane bending |
| ~850 | Strong | C-H out-of-plane bending |
Note: The exact peak positions and intensities can be influenced by the sample preparation method.[8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of Pyrazine-2-carbaldehyde results in a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 108 | High | [M]⁺ (Molecular Ion) |
| 80 | High | [M-CO]⁺ |
| 53 | Medium | [C₃H₃N]⁺ |
| 52 | Medium | [C₃H₂N]⁺ |
Note: The fragmentation pattern helps in confirming the structure of the molecule.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and application of Pyrazine-2-carbaldehyde.
Synthesis of Pyrazine-2-carbaldehyde from Pyrazin-2-ylmethanol
Objective: To synthesize Pyrazine-2-carbaldehyde via the oxidation of pyrazin-2-ylmethanol.
Materials:
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Pyrazin-2-ylmethanol
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Dess-Martin periodinane
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica (B1680970) gel (100-200 mesh)
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Ethyl acetate
Procedure:
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To a stirred solution of pyrazin-2-ylmethanol (500 mg, 4.545 mmol) in DCM (20 ml), add Dess-Martin periodinane (2.89 g, 6.818 mmol).[3]
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Stir the reaction mixture at room temperature for 1 hour.[3]
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (100 ml).[3]
-
Wash the organic layer twice with saturated sodium bicarbonate solution (2 x 50 ml).[3]
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Separate the organic layer and dry it over anhydrous sodium sulfate.[3]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[3]
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Purify the crude product by column chromatography on silica gel (100-200 mesh) using 20% ethyl acetate in hexane as the eluent to afford Pyrazine-2-carbaldehyde as a brown liquid.[3]
Synthesis of a Pyrazine-2-carbohydrazide Derivative
Objective: To synthesize a Schiff base derivative from Pyrazine-2-carbaldehyde, a common step in the development of antitubercular agents.[11]
Materials:
-
Pyrazine-2-carbaldehyde
-
Aromatic/substituted hydrazine (B178648) (e.g., isonicotinohydrazide)
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Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve Pyrazine-2-carbaldehyde (0.01 mol) in ethanol (20 mL).
-
In a separate flask, dissolve the selected aromatic/substituted hydrazine (0.01 mol) in ethanol (20 mL).
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Add the hydrazine solution to the Pyrazine-2-carbaldehyde solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.[11]
-
Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure carbohydrazide (B1668358) derivative.[11]
Role in Drug Discovery and Development
Pyrazine-2-carbaldehyde is a valuable scaffold in medicinal chemistry, primarily due to the presence of the pyrazine ring, which is a bioisostere of benzene, pyridine, and pyrimidine.[12] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as kinases.[12]
Pyrazine-based Kinase Inhibitors
Many pyrazine derivatives function as kinase inhibitors by competitively binding to the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.
Development of Antitubercular Agents
Pyrazine-2-carbaldehyde is a precursor in the synthesis of pyrazinamide (B1679903) analogs, which are important first-line drugs for tuberculosis treatment.[13][14] The development workflow involves several key stages from initial design to potential clinical application.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-2-carbaldehyde | C5H4N2O | CID 11274980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar [semanticscholar.org]
- 5. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR [m.chemicalbook.com]
- 6. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine [webbook.nist.gov]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
